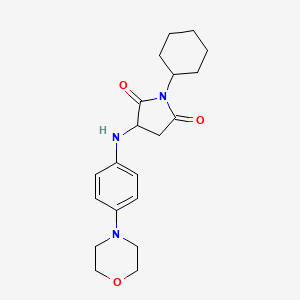

1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Descripción

1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative with a cyclohexyl substituent at position 1 and a 4-morpholinophenylamino group at position 2. The pyrrolidine-2,5-dione core is a rigid, planar structure that facilitates interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic effects .

Propiedades

IUPAC Name |

1-cyclohexyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c24-19-14-18(20(25)23(19)17-4-2-1-3-5-17)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h6-9,17-18,21H,1-5,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMQPIRLSPLZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of a suitable precursor, such as a substituted succinimide, under acidic or basic conditions.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a strong base.

Attachment of the Morpholinophenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with morpholine, followed by coupling with the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Aplicaciones Científicas De Investigación

1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their biological activities are summarized below:

Key Structural and Pharmacological Insights

Position 1 Substituents :

- The cyclohexyl group in the target compound and analog 3 () enhances lipophilicity, which correlates with improved aromatase inhibition (IC₅₀ = 23.8 µM). This suggests that bulky, hydrophobic groups at position 1 may stabilize enzyme interactions .

- In contrast, 1-acetylphenyl substituents () reduce potency (IC₅₀ > 100 mM for GABA-transaminase), indicating that aromatic groups at position 1 may hinder target binding unless paired with specific functional groups .

Position 3 Substituents: The 4-morpholinophenylamino group in the target compound likely improves solubility and receptor engagement compared to simpler aryl groups. For example, morpholine’s oxygen atom can participate in hydrogen bonding, a feature absent in 4-aminophenethyl (analog 3) or bromophenoxy () substituents . In GPR119 agonists (), replacing tetrazole with pyrrolidine-2,5-dione increased activity by 2-fold, highlighting the core’s versatility in optimizing receptor interactions .

Enzyme Inhibition vs. Receptor Modulation: Analog 3 () inhibits aromatase and P450 enzymes, while morpholine-containing compounds (e.g., ) show affinity for 5-HT receptors. This suggests that the target compound’s activity may depend on the balance between its lipophilic (cyclohexyl) and polar (morpholine) moieties . GABA-transaminase inhibitors () with bulky aryloxy groups exhibit lower potency, implying that steric hindrance at position 3 may reduce efficacy unless mitigated by flexible linkers (e.g., amino groups) .

Actividad Biológica

1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic organic compound with a unique pyrrolidine-2,5-dione core structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its structural features, including the cyclohexyl and morpholinophenyl groups, contribute to its biological activity.

The biological activity of 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is primarily attributed to its interaction with various biochemical pathways. The pyrrolidine ring is a common motif in many bioactive compounds, indicating that it may engage with multiple biological targets. Specifically, compounds of this class have been noted for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway that plays a crucial role in immune regulation and cancer progression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth and proliferation in various cancer cell lines. Its mechanism may involve modulation of immune responses through IDO1 inhibition, which can enhance antitumor immunity .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Immune modulation | IDO1 inhibition | |

| Anti-inflammatory | Reduced inflammatory markers |

Case Study: Anticancer Efficacy

In a recent study, 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound's ability to enhance T-cell responses against tumors was noted as a key mechanism behind its anticancer properties.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the presence of heteroatoms in its structure. These modifications can enhance solubility and bioavailability, critical factors for therapeutic efficacy.

Comparison with Similar Compounds

To better understand the uniqueness of 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, it is beneficial to compare it with structurally related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-3-phenylpyrrolidine-2,5-dione | Lacks morpholine moiety | Reduced activity |

| 3-((4-Morpholinophenyl)amino)pyrrolidine-2,5-dione | Lacks cyclohexyl group | Altered pharmacokinetics |

The combination of cyclohexyl and morpholinophenyl groups in 1-Cyclohexyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione enhances its binding affinity and selectivity for biological targets compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.